molecular formula C24H28N4O2S B2736623 N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide CAS No. 1902989-83-6

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2736623
CAS No.: 1902989-83-6
M. Wt: 436.57
InChI Key: KQNFSPZQHCMBFR-UHFFFAOYSA-N
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Description

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide (CAS 1902989-83-6) is a chemical compound with a molecular formula of C24H28N4O2S and a molecular weight of 436.57 g/mol . This synthetic hybrid molecule incorporates distinct pharmacophoric motifs, including a piperidine ring, a tetrahydroquinazoline core, and a naphthalene-sulfonamide group . Piperidine and sulfonamide functionalities are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities . Sulfonamides, in particular, represent a foundational class in drug discovery and are known to exhibit diverse pharmacological properties, such as antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibiting activities . The specific research applications and biological profile of this compound are an active area of scientific investigation. Researchers are exploring its potential as a key intermediate in organic synthesis and for screening in various biological assays. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Note to Supplier: To complete this product description, please consult internal research and development data to add details on the compound's specific mechanism of action, observed activity in biological assays (e.g., IC50 values), and its primary research applications (e.g., "as a potential antiviral agent" or "as a kinase inhibitor"). This will make the description more valuable and informative for potential research customers.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-25-22-11-5-4-10-21(22)24(26-17)28-15-13-19(14-16-28)27-31(29,30)23-12-6-8-18-7-2-3-9-20(18)23/h2-3,6-9,12,19,27H,4-5,10-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFSPZQHCMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. One common approach is the reaction of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ylamine with naphthalene-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding quinone derivatives.

  • Reduction: Production of reduced amines or alcohols.

  • Substitution: Generation of various substituted naphthalene sulfonamides.

Scientific Research Applications

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of naphthalene sulfonamide derivatives against various cancer cell lines. For instance, related compounds have shown significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent effects:

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.51 ± 0.03
Compound BA5490.33 ± 0.01

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Another significant application is the inhibition of fatty acid binding protein 4 , which is associated with metabolic disorders like diabetes and atherosclerosis. Research indicates that naphthalene sulfonamide derivatives can act as potent inhibitors of FABP4. The binding affinities of these compounds have been shown to be comparable or superior to existing inhibitors:

Table 2: Binding Affinities of Naphthalene Derivatives to FABP4

CompoundBinding Affinity (Kd)
Compound CComparable to BMS309403
Compound DSuperior to BMS309403

Structural studies using X-ray crystallography have elucidated the binding modes and interactions within the FABP4 binding pocket .

Case Studies

Several case studies underscore the therapeutic potential of naphthalene sulfonamides:

  • Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors can significantly improve glucose metabolism in diabetic mouse models.
  • Cancer Treatment : The antiproliferative properties observed in cell lines suggest that these compounds could be developed into effective chemotherapeutics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Compound 18 () achieved a 73% isolated yield using a sulfonylation protocol, highlighting the robustness of this method for naphthalene sulfonamide derivatives .
  • Structural Diversity: BI82235 () replaces the sulfonamide group with a thiazole carboxamide, demonstrating how minor substitutions can alter molecular weight while retaining the tetrahydroquinazoline-piperidine core .
  • Linker Variations : Compound 12 () introduces a triazole linker, which may enhance metabolic stability or binding flexibility compared to direct sulfonamide linkages .

Pharmacological and Functional Comparisons

Receptor Targeting:
  • Compound 18 () is a dual α2A/5-HT7 receptor ligand, suggesting that the naphthalene sulfonamide scaffold contributes to receptor cross-reactivity. This contrasts with BI82235 (), which lacks sulfonamide functionality and may target distinct pathways .
  • The tetrahydroquinazoline-piperidine core (common to the target compound and BI82235) is associated with kinase or GPCR modulation, though specific targets for the sulfonamide variant remain uncharacterized .

Metabolic and Stability Considerations

  • Microsomal Incubation : highlights the use of rat liver microsomes to assess metabolic stability, a method applicable to the target compound for evaluating sulfonamide-derived metabolites .
  • Triazole vs. Sulfonamide Linkers : Triazole-containing compounds (e.g., Compound 12) may exhibit enhanced oxidative stability compared to traditional sulfonamide linkages, though this requires direct comparison .

Biological Activity

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework comprising a naphthalene sulfonamide core linked to a piperidine ring and a tetrahydroquinazoline moiety. The molecular formula is C18H24N3O2SC_{18}H_{24}N_3O_2S, which contributes to its diverse biological interactions.

Structural Features

ComponentDescription
Naphthalene SulfonamideCore structure known for antibacterial properties
TetrahydroquinazolineEnhances central nervous system activity
Piperidine RingImparts psychoactive properties

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, related sulfonamide compounds have shown efficacy comparable to traditional antibiotics like ampicillin .

Antitumor Activity

The compound's structural characteristics may also confer antitumor activity. Similar derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that tetrahydroquinazoline derivatives can exert cytotoxic effects on cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Neuropharmacological Effects

This compound may influence neurotransmission due to its interaction with central nervous system receptors. Research has indicated potential effects on dopamine and serotonin pathways, which could be beneficial for treating neurological disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Antitumor Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuropharmacological Mechanism : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfonamide derivatives against clinical isolates of S. aureus and E. coli . The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic development .

Study 2: Antitumor Activity in Cell Lines

In vitro assays on human cancer cell lines demonstrated that derivatives based on the tetrahydroquinazoline structure induced significant cytotoxicity. The study highlighted a dose-dependent response in cell viability assays, with IC50 values indicating potent antitumor activity.

Study 3: Neuropharmacological Assessment

Research assessing the neuropharmacological effects of similar compounds revealed alterations in behavior in rodent models, suggesting potential anxiolytic or antidepressant effects linked to modulation of serotonin levels .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing high-purity N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide?

Methodological Answer: The synthesis involves two key steps:

Sulfonamide Coupling : React naphthalene-1-sulfonyl chloride with the amine intermediate (1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine) under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to minimize side reactions .

Piperidine-Quinazoline Assembly : Construct the tetrahydroquinazoline core via cyclocondensation of substituted amidines with ketones, optimized at 80–100°C in ethanol .
Critical Conditions :

  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .
  • Monitor reaction progress via TLC (silica gel, UV detection) .
  • Purify via gradient column chromatography (hexane:EtOAc 8:2 → 5:5) to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Key signals include δ 7.8–8.2 ppm (naphthalene aromatic protons) and δ 3.1–3.5 ppm (piperidine CH2 groups) .
    • HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .
  • Purity Assessment :
    • XRPD : Identify crystalline phases (20°–40° 2θ range) and detect polymorphs .
    • TGA/DSC : Analyze thermal stability (heating rate 10°C/min under N2; degradation onset >200°C indicates high purity) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the tetrahydroquinazolinyl-piperidine moiety in target binding?

Methodological Answer:

  • Analog Synthesis :
    • Modify the quinazoline ring (e.g., 5-membered vs. 6-membered) via reductive amination .
    • Vary piperidine substituents using Buchwald-Hartwig coupling (Pd(OAc)2/XPhos catalyst) .
  • Binding Assays :
    • Radioligand displacement assays (IC50 determination with 3H-labeled reference compounds) .
    • Molecular docking (AutoDock Vina; MM/GBSA scoring to assess binding energy) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic performance?

Methodological Answer:

  • Metabolic Stability : Test in human liver microsomes (NADPH regeneration system; quantify half-life reduction) .
  • Plasma Protein Binding : Use equilibrium dialysis (rat/human plasma; 37°C, 4 hr) to measure free fraction .
  • Structural Optimization :
    • Fluorine scanning at metabolically vulnerable positions (e.g., para to sulfonamide) .
    • Compare interspecies PK (rat vs. dog models) to identify clearance mechanisms .

Q. How to address discrepancies in biological activity data from different research groups?

Methodological Answer:

  • Standardization :
    • Fix assay conditions (e.g., 1% DMSO final concentration) .
    • Validate reference compounds (e.g., positive controls in each assay batch) .
  • Collaborative Studies :
    • Share identical compound batches (HPLC-validated purity) across labs .
    • Apply multivariate analysis (PCA) to separate compound effects from methodological variables .

Q. What computational methods best predict the compound’s solubility and membrane permeability for CNS targeting?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS (conductor-like screening model) with DFT-optimized geometries .
  • Permeability :
    • PAMPA-BBB : Simulate blood-brain barrier penetration (pH 7.4, 37°C) .
    • MD Simulations : Calculate logP values (e.g., Schrödinger QikProp) and hydrogen-bonding capacity .

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